molecular formula C5H10ClN B14145533 2-Methylbut-3-yn-2-amine;hydrochloride CAS No. 2978-59-8

2-Methylbut-3-yn-2-amine;hydrochloride

Cat. No.: B14145533
CAS No.: 2978-59-8
M. Wt: 119.59 g/mol
InChI Key: SDCXJWKPKCYEFA-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-2-amine;hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is also known by its IUPAC name, N-isopropyl-2-methylbut-3-yn-2-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of both an alkyne and an amine group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-3-yn-2-amine;hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

[ \text{C}_5\text{H}_9\text{N} + \text{HCl} \rightarrow \text{C}_5\text{H}_9\text{N} \cdot \text{HCl} ]

The reaction is usually conducted at room temperature, and the product is obtained as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The compound is typically produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.

Scientific Research Applications

2-Methylbut-3-yn-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylbut-3-yn-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylpropargylamine
  • 3-Amino-3-methyl-1-butyne
  • N-Methylpropargylamine

Uniqueness

2-Methylbut-3-yn-2-amine;hydrochloride is unique due to its specific structure, which combines an alkyne and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.

Properties

CAS No.

2978-59-8

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

2-methylbut-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-4-5(2,3)6;/h1H,6H2,2-3H3;1H

InChI Key

SDCXJWKPKCYEFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N.Cl

Origin of Product

United States

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